

# Zelavespib handling instructions storage stability

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Zelavespib

CAS No.: 873436-91-0

Cat. No.: S522774

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## Zelavespib Handling and Storage

For optimal stability and performance, please adhere to the following storage and handling conditions.

Aspect	Specification
Recommended Storage	<b>Solid form:</b> Store at <b>2-8°C</b> in a sealed container, protected from light and under an inert atmosphere [1].
Molecular Weight	512.37 (Freebase) [2]; 548.83 (Hydrochloride salt) [3].
Purity	≥ 98% [1] [3].
Stock Solution Preparation	Soluble in DMSO (e.g., 100 mg/mL) [3]. <b>Hygroscopic DMSO can affect solubility; use newly opened containers</b> [3].
Aliquoting & Storage	Prepare single-use aliquots to avoid repeated freeze-thaw cycles [3].
Short-term Storage (Solution)	-20°C for 1 month (sealed, away from moisture) [3].
Long-term Storage (Solution)	-80°C for 6 months (sealed, away from moisture) [3].

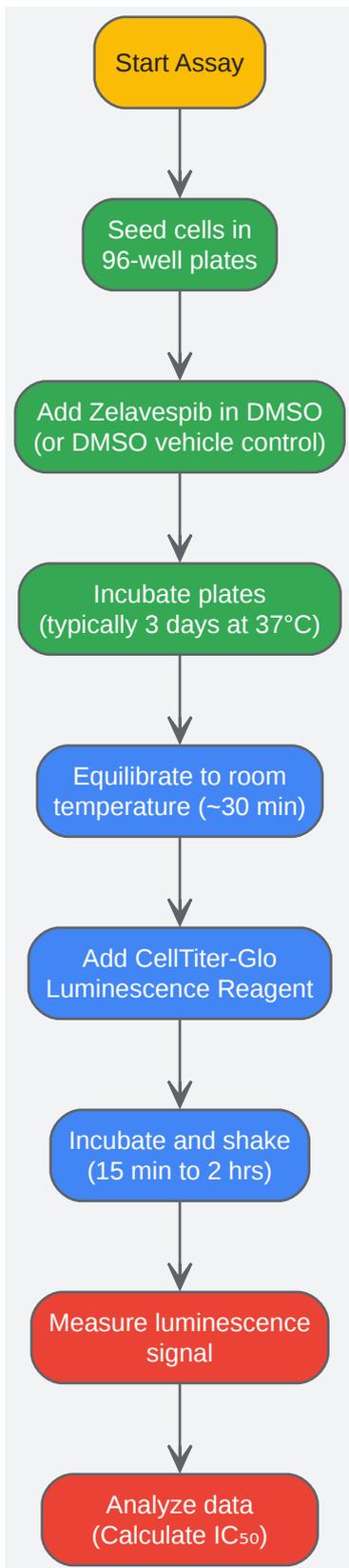
## Biological Activity & Key Quantitative Data

The table below summarizes the potency of **zelavespib** in various experimental models.

Model System	Assay Type	Value / Result	Notes / Key Observations
Biochemical Assay	HSP90 Inhibitory Activity (IC <sub>50</sub> )	51 nM [2]	Purine-based, selective inhibitor [2].
Cell Line (MDA-MB-468)	Growth Inhibition (IC <sub>50</sub> )	65 nM [2]	Triple-negative breast cancer (TNBC) cell line [2].
Cell Line (MCF7)	Her2 Level Reduction (IC <sub>50</sub> )	60 nM [2]	24-hour treatment by Western blot [2].
Cell Line (MRC5)	Cytotoxicity (IC <sub>50</sub> )	1 µM [2]	Normal lung fibroblast cell line, shows selectivity [2].
In Vivo (Mice, MDA-MB-231 xenograft)	Dosage / Efficacy	75 mg/kg [2]	Administered intraperitoneally (i.p.), 3 times/week [2].
	Tumor Growth Inhibition	96% [2]	Associated with degradation of client proteins (Akt, Raf-1) [2].

## In Vitro Growth Inhibition Assay Protocol

This protocol details the methodology for assessing the inhibitory activity of **Zelavespib** on cancer cell growth, as referenced in the search results [2].



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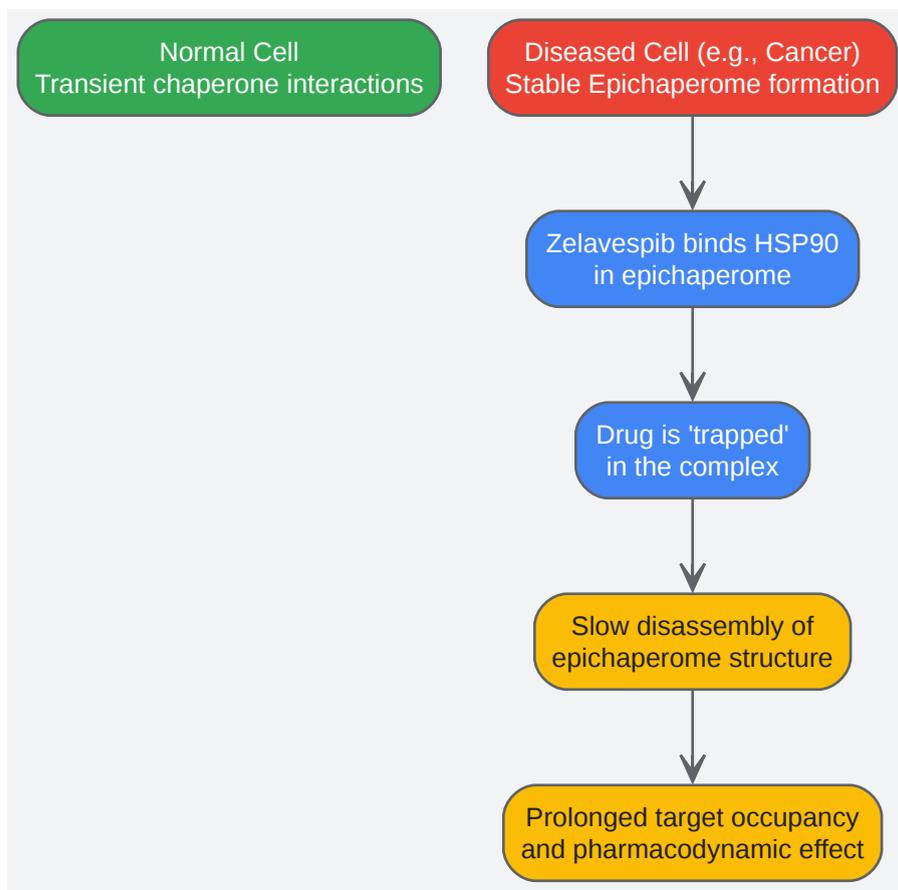
**Key Considerations:**

- **Cell Lines:** This protocol is applicable to various cancer cell lines (e.g., MDA-MB-231, SKBr3) [2].
- **Cell Seeding:** Plate cells in exponential growth phase. For a 96-well plate, a common density is  $8 \times 10^3$  cells per well in 100  $\mu$ L of medium [2].
- **Controls:** Always include replicate wells for both vehicle control (DMSO) and compound-treated conditions [2].
- **Detection Principle:** The CellTiter-Glo Assay measures ATP, which is proportional to the number of metabolically active cells, providing a luminescent signal for viability [2].

## Mechanism of Action & Prolonged Target Engagement

**Zelavespib** is a potent inhibitor of Heat Shock Protein 90 (HSP90) [2] [4]. Its efficacy is notably enhanced by a unique mechanism of **prolonged target engagement** that is distinct from simple binding affinity [5].

- **Epichaperome Binding:** In diseased cells (e.g., cancer), chaperones can form stable, pathological scaffolding complexes called **epichaperomes** [5] [6]. **Zelavespib** preferentially binds to HSP90 within these structures.
- **Drug Trapping:** Upon binding, the drug becomes functionally "trapped" in the epichaperome complex. The disassembly kinetics of the entire epichaperome structure, rather than just the drug unbinding from HSP90, dictate how long **Zelavespib** remains engaged at the target site [5].
- **Clinical Relevance:** This trapping mechanism leads to a long target residence time (half-life of 24 to 100 hours in human tumors), which drives sustained pharmacodynamic effects even after the drug has been cleared from the bloodstream [5].



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## Troubleshooting Common Issues

- **Problem: Poor Solubility or Precipitation**

- **Cause:** Hygroscopic DMSO or improper handling of stock solution.
- **Solution:** Use fresh, anhydrous DMSO for preparing stock solutions. Vortex and sonicate if necessary. For *in vivo* studies, use recommended vehicle formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) [3].

- **Problem: High Cytotoxicity in Normal Cells**

- **Cause:** Loss of selectivity; off-target effects.
- **Solution:** Confirm working concentrations. **Zelavespib** shows selectivity for epichaperomes in diseased cells. Normal fibroblasts (e.g., MRC5) have a significantly higher IC<sub>50</sub> (1 μM) than many cancer cells [2].

- **Problem: Lack of Expected Effect in Cell Assay**

- **Cause:** Insufficient incubation time for target degradation.
- **Solution:** The degradation of HSP90 client proteins (like Her2, Akt) can require 24 hours or more [2]. Extend treatment duration and validate outcome via Western blot for client protein downregulation [2].

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## References

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To cite this document: Smolecule. [Zelavespib handling instructions storage stability]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b522774#zelavespib-handling-instructions-storage-stability>]

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